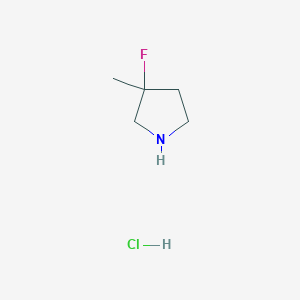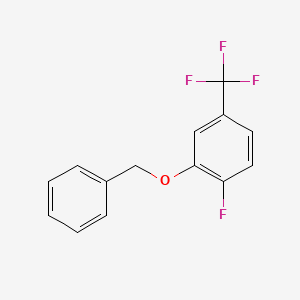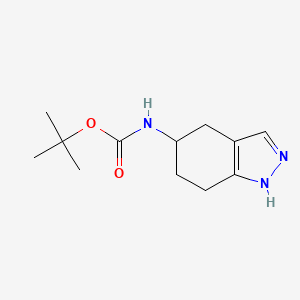![molecular formula C21H19NO3 B1532597 L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]- CAS No. 934395-57-0](/img/structure/B1532597.png)
L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-” is also known as Nap-FF . It is a cell penetrant dipeptide that self-assembles and adopts the β-sheet structures to form prion-like nanofibrils of small molecules (PriSM). PriSM of Nap-FF are selectively cytotoxic to gliomas cancer cells in the presence of stromal cells .
Synthesis Analysis
The synthesis of L-phenylalanine from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . An artificial bioconversion process has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .Molecular Structure Analysis
The empirical formula of Nap-FF is C30H28N2O4 . The molecular weight is 480.55 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The boiling point of “L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-” is predicted to be 626.0±55.0 °C . The predicted density is 1.246±0.06 g/cm3 . The predicted pKa is 3.57±0.10 .Scientific Research Applications
Enhancing L-Phenylalanine Production
Improving Phenylalanine Biosynthesis : Research has focused on enhancing L-Phenylalanine production through the manipulation of specific enzymes in the shikimate pathway within E. coli. By identifying key enzymes like shikimate kinase (AroL) and EPSP synthase (AroA), and adjusting their concentrations, researchers were able to significantly increase phenylalanine yields. This approach offers a potential method for enhancing the production of L-Phenylalanine in microbial systems, important for both food and medicinal applications (Ding et al., 2016).
Medical and Biological Research
Investigating Neuroblastoma Differentiation : Phenylacetate, a derivative of phenylalanine, has shown promise in inducing differentiation in human neuroblastoma cells. This research highlights the potential therapeutic applications of phenylalanine derivatives in treating certain types of cancer by promoting differentiation and reducing malignancy (Sidell et al., 1995).
Understanding Molecular Structure : Studies on the conformational probability of N-acetyl-phenylalanyl-NH2 have provided insights into the structural aspects of L-Phenylalanine derivatives. Such research contributes to a deeper understanding of how these molecules interact at a molecular level, which is crucial for designing drugs and studying protein interactions (Chass et al., 2005).
Agricultural and Environmental Sciences
Enhancing Plant Growth and Antioxidant Activity : Research into the effects of phenylalanine and naphthalene acetic acid on fenugreek demonstrated significant improvements in growth parameters, yield components, and antioxidant activity. This suggests that phenylalanine derivatives could play a role in agricultural practices to improve crop yield and nutritional value (Al-Duraid et al., 2019).
Mechanism of Action
Safety and Hazards
The safety data sheet for L-Phenylalanine suggests using personal protective equipment as required, ensuring adequate ventilation, avoiding dust formation, and not releasing it into the environment . In case of a fire, it is recommended to use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam .
properties
IUPAC Name |
(2S)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-20(14-16-10-11-17-8-4-5-9-18(17)12-16)22-19(21(24)25)13-15-6-2-1-3-7-15/h1-12,19H,13-14H2,(H,22,23)(H,24,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMOIDMRYYAEAV-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


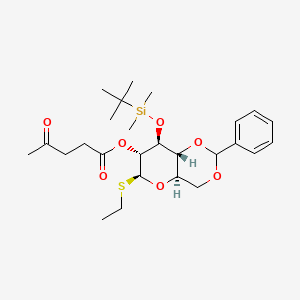
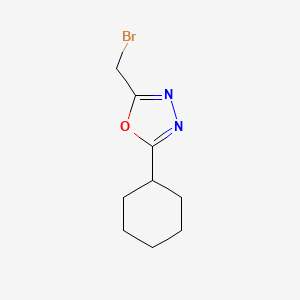
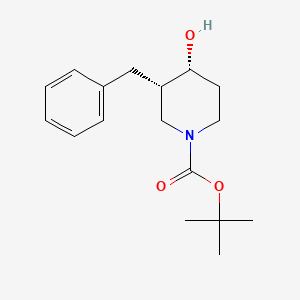
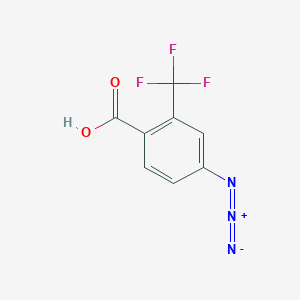

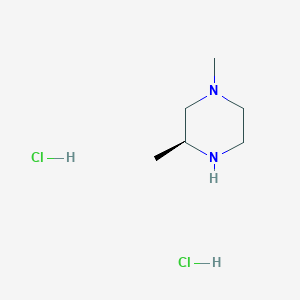
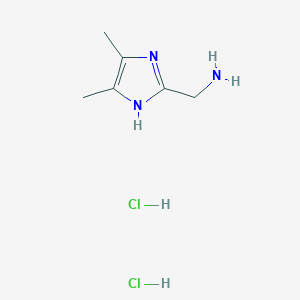
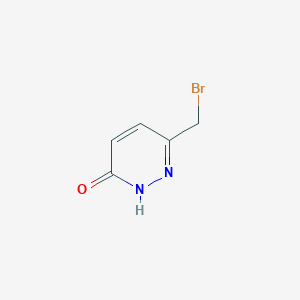
![{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B1532530.png)
